Ethyl Violet cation

Description

Structural and Chemical Classification within Triarylmethane Dyes

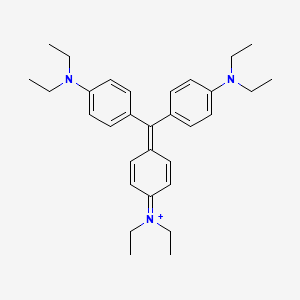

Ethyl Violet (EV) is a synthetic organic compound chemically classified as a triarylmethane dye. ontosight.aichemsrc.comdawnscientific.comsigmaaldrich.comscientificlabs.comsciencepublishinggroup.commedchemexpress.com Its molecular structure is characterized by a central carbon atom bonded to three aromatic rings, each of which is substituted with diethylamino groups. ontosight.ai This arrangement confers a planar and symmetrical structure to the molecule, contributing to its stability and chromophoric properties. ontosight.ai

Crucially, Ethyl Violet is a cationic dye, meaning it possesses a positive charge. ontosight.aiontosight.ai This positive charge is attributed to a quaternary ammonium (B1175870) group within its structure, enabling it to interact and bind with negatively charged surfaces. ontosight.aiontosight.ai Ethyl Violet is recognized as the ethyl homolog of Crystal Violet, another prominent triarylmethane dye. dawnscientific.comscientificlabs.comsciencepublishinggroup.comchemicalbook.com The molecular formula for the Ethyl Violet cation is C₃₁H₄₂N₃⁺, while its common chloride salt form is C₃₁H₄₂ClN₃. ontosight.aisigmaaldrich.comontosight.aichemimpex.comuni.lunih.gov

Key Chemical Properties of Ethyl Violet (Chloride Salt)

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₂ClN₃ | ontosight.aichemimpex.com |

| Molecular Weight | 492.15 g/mol | ontosight.aichemimpex.com |

| CAS Number | 2390-59-2 | sigmaaldrich.comchemimpex.com |

| Color Index Number | 42600 | sigmaaldrich.comchemimpex.com |

| Solubility | Soluble in water (10 mg/mL) | chemicalbook.comfishersci.ca |

Historical Context of Research Applications

Historically, Ethyl Violet has found extensive utility across various scientific and industrial domains. In biological research, it has been widely employed as a biological stain in histology and cytology, facilitating the visualization of cell nuclei and other tissue components. ontosight.aidawnscientific.comscientificlabs.comontosight.aichemicalbook.com Its application extends to the detection of gram-negative bacteria and the staining of specific biological structures like pancreatic tissue and elastin. dawnscientific.comscientificlabs.comchemicalbook.comfishersci.ca

Beyond biological applications, Ethyl Violet has been a staple in the textile industry for dyeing fabrics such as wool, silk, and other protein-based fibers, imparting vibrant and durable colors. ontosight.aidawnscientific.comchemimpex.com Its use also extends to the paper and leather industries. ontosight.ai In analytical chemistry, it has served as a pH indicator, aiding researchers in monitoring acidity levels in various solutions. chemimpex.com Furthermore, Ethyl Violet has been explored for potential pharmaceutical applications, including its investigation as an antiseptic and antifungal agent. ontosight.ai

Significance as a Model Cationic Dye in Chemical Research

Ethyl Violet's significance as a model cationic dye in chemical research stems from its inherent positive charge, which allows for strong interactions with negatively charged substrates. This property makes it particularly useful for studying adsorption phenomena and charge-based interactions. For instance, its ability to bind to negatively charged surfaces like cellulose (B213188) and other polymeric materials has been extensively leveraged in various studies. ontosight.ai

In analytical methodologies, Ethyl Violet is a valuable reagent for the extractive-spectrophotometric determination of anionic surfactants. chemsrc.comdawnscientific.comscientificlabs.commedchemexpress.comchemicalbook.comfishersci.caspectrumchemical.com It is also utilized in the extraction and spectrophotometric determination of copper. dawnscientific.comscientificlabs.comchemicalbook.comfishersci.ca In protein analysis, it is employed alongside anionic dyes like zincon (B94326) as a counterion dye for proteins in SDS-polyacrylamide gel electrophoresis. chemsrc.comdawnscientific.comscientificlabs.comchemicalbook.comfishersci.ca The compound's adsorption characteristics have been a subject of detailed research, particularly concerning its removal from aqueous solutions using various low-cost adsorbents, highlighting its role in environmental remediation studies. sciencepublishinggroup.comijcce.ac.irresearchgate.net

Overview of Key Research Domains

Research involving this compound spans several key domains, reflecting its multifaceted utility in chemical and biological sciences:

Analytical Chemistry: Ethyl Violet is widely used as a reagent for the extractive-spectrophotometric determination of anionic surfactants and copper. chemsrc.comdawnscientific.comscientificlabs.commedchemexpress.comchemicalbook.comchemimpex.comfishersci.caspectrumchemical.com Its function as a pH indicator also falls within this domain. chemimpex.com

Biological and Histological Staining: A primary application is in biological staining for microscopy, including staining cell nuclei, tissue components, pancreatic tissue, and elastin. It is also used for the detection of gram-negative bacteria and the visualization of cellular structures, DNA, and RNA, playing a role in diagnostic procedures. ontosight.aidawnscientific.comscientificlabs.comontosight.aichemicalbook.com

Environmental Science and Wastewater Treatment: Extensive research focuses on the adsorption of Ethyl Violet for its removal from industrial wastewaters. Studies investigate various adsorbents, such as acid and alkali-treated wild carob powder and used black tea leaves, to understand adsorption kinetics, isotherms, and thermodynamics. sciencepublishinggroup.comijcce.ac.irresearchgate.net Additionally, degradation studies, including photocatalytic and gamma radiation-induced degradation, are explored for environmental remediation. nih.govscispace.com

Material Science: Its application in the textile, paper, and leather industries for dyeing underscores its relevance in material science, where its vibrant coloration and stability are valued. ontosight.aidawnscientific.comchemimpex.com

Electrochemistry: Recent research includes the development of electrochemical methods, such as square wave anodic stripping voltammetry, for the sensitive detection of Ethyl Violet dye in aqueous systems. nih.gov

Example Research Findings: Adsorption Capacities of Ethyl Violet

Studies on the adsorption of Ethyl Violet onto various materials demonstrate its behavior as a model cationic dye in wastewater treatment research. For instance, the adsorption efficiency of Ethyl Violet on treated lignocellulosic materials has been investigated, showing varying maximum biosorption capacities depending on the treatment. ijcce.ac.irresearchgate.net

| Adsorbent Type | Treatment | Maximum Biosorption Capacity (mg/g) | pH | Source |

| Wild Carob Powder (Lignocellulosic) | HCl | 170 | 6 | ijcce.ac.irresearchgate.net |

| Wild Carob Powder (Lignocellulosic) | KOH | 130 | 6 | ijcce.ac.irresearchgate.net |

These findings highlight the importance of surface chemistry in the adsorption of cationic dyes like Ethyl Violet, with HCl treatment producing more active acidic surface groups that favor dye adsorption. ijcce.ac.ir

Structure

3D Structure

Properties

CAS No. |

25275-06-3 |

|---|---|

Molecular Formula |

C31H42N3+ |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |

InChI |

InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q+1 |

InChI Key |

VYYRJGKHDDYUGK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |

Other CAS No. |

47743-68-0 25275-06-3 |

Origin of Product |

United States |

Methodological Aspects of Research Utilizing Ethyl Violet Cation

Preparation and Characterization of Modified Sorbent Materials for Ethyl Violet Cation Interaction

The development of effective sorbent materials for this compound involves diverse synthesis techniques and thorough characterization to understand their structural and chemical properties.

Organoclays are synthesized by modifying natural clays (B1170129), such as bentonite (B74815), with organic cations, typically quaternary ammonium (B1175870) salts. researchgate.neteeer.org This modification replaces inorganic cations in the interlayer space of the clay with organic ones, enhancing the clay's adsorption capacity for both anionic and cationic dyes. researchgate.neteeer.org

A common method involves dispersing commercial bentonite in deionized water, followed by the slow addition of a surfactant solution (e.g., hexadecyltrimethylammonium bromide (HDTMA)) at a specific ratio relative to the clay's cation exchange capacity (CEC). researchgate.neteeer.orgaidic.it The mixture is then stirred and often sonicated to facilitate the intercalation process. pjoes.com After treatment, the solid phase is separated, washed to remove unreacted surfactant, and dried. aidic.itpjoes.com

Studies have shown that the structure of the organoclay changes with increasing decylamine (B41302) content, transitioning from exterior surface modification to intercalation. mdpi.com Organoclays have demonstrated high adsorption characteristics for Ethyl Violet, with removal efficiencies often exceeding 90% and adsorption capacities ranging from 35 to 85 mg/g. pjoes.com The adsorption rates are typically fast, reaching maximum adsorption within 15 to 80 minutes of contact time. pjoes.com

Metal oxide nanostructures are widely investigated as adsorbents due to their high surface area and tunable properties.

Zinc Oxide (ZnO) Nanostructures: Zinc oxide (ZnO) is an inorganic compound that is insoluble in water and is widely used as an additive in various materials. wikipedia.org ZnO nanostructures are fabricated for their application in dye adsorption, including for dyes like Crystal Violet, which shares cationic characteristics with Ethyl Violet. The adsorption capacity of materials containing ZnO can be influenced by pH, with higher adsorption generally observed at neutral to alkaline pH due to increased negative surface charge. chemmethod.com

Titanium Dioxide (TiO2) Nanostructures: Titanium dioxide (TiO2) is a white solid, insoluble in water, and exists in various crystalline forms, including anatase and rutile. wikipedia.orgfishersci.com TiO2 nanostructures are commonly prepared via methods such as sol-gel or hydrothermal processes. mdpi.comscirp.orgacs.orgnih.gov For example, TiO2 nanospheres can be synthesized hydrothermally using titanium isopropoxide at temperatures around 100 °C. mdpi.com Chitosan can be used as a bio-template in the sol-gel method to increase the surface area and control particle and pore structure, yielding spherical nanoparticles around 25 nm. scirp.org The strong adsorption ability of TiO2 nanoparticles for cationic dyes is often attributed to electrostatic attractions between the negatively charged metal oxide surface and the dye cations. scirp.org

Ho/TiO2 and Mn@SrTiO3 Nanostructures: While specific detailed synthesis protocols for Ho/TiO2 and Mn@SrTiO3 nanostructures explicitly for this compound interaction were not extensively detailed in the provided search results, these materials are generally fabricated using techniques common for metal oxide composite nanostructures, such as hydrothermal synthesis or doping methods. Holmium (Ho) is a rare earth element, and its compounds like holmium(III) nitrate (B79036) hexahydrate are used in various applications, including catalysis and optical materials. americanelements.comontosight.ai Strontium titanate (SrTiO3) is a centrosymmetric paraelectric material with a perovskite structure, often synthesized as nanoparticles with high surface areas. wikipedia.orgamericanelements.comereztech.comcenmed.comamericanelements.com Manganese (Mn) is a transition metal, and its compounds are also explored in material science. fishersci.atfishersci.comamericanelements.com The incorporation of such elements into TiO2 or SrTiO3 matrices aims to enhance their photocatalytic or adsorptive properties, often by modifying band gaps, surface defects, or charge separation efficiency, which can indirectly influence their interaction with cationic species like Ethyl Violet.

Carbon nanomaterials, particularly carbon nanotubes (CNTs), are recognized for their high surface area and versatile surface chemistry. americanelements.comfishersci.cacenmed.comctdbase.orgfishersci.ca Functionalization, such as with carboxyl groups (COOH-fCNTs), is crucial to enhance their dispersibility in aqueous solutions and to introduce specific binding sites for adsorbates. Carboxyl functionalization typically involves acid treatment (e.g., with strong acids like nitric acid or mixtures of nitric and sulfuric acids) to create carboxylic acid groups on the nanotube surface. These acidic groups can then interact with cationic dyes like Ethyl Violet through electrostatic attraction, hydrogen bonding, or π-π stacking interactions. While specific studies on COOH-fCNTs for Ethyl Violet were not detailed in the provided search results, the general principle of functionalizing carbon nanomaterials to improve their interaction with cationic dyes is well-established.

Electrospun nanofiber membranes offer high surface area-to-volume ratios and tunable porosity, making them promising for adsorption applications. The preparation typically involves dissolving a polymer in a suitable solvent to form a viscous solution, which is then electrospun using a high voltage to create continuous nanofibers. These fibers can be further functionalized or incorporated with other active materials (e.g., metal oxides, carbon nanomaterials) to enhance their adsorption capabilities for specific pollutants like this compound. The high porosity and interconnected pore structure of these membranes facilitate efficient mass transfer and provide abundant active sites for dye interaction.

Functionalization of Carbon Nanomaterials (e.g., COOH-fCNTs)

Experimental Design and Optimization in Interaction Studies

Effective removal of this compound necessitates careful experimental design and optimization of parameters that influence the interaction mechanisms.

The pH of the solution is a critical parameter influencing the adsorption of cationic dyes like Ethyl Violet. It affects both the surface charge of the adsorbent material and the ionization state of the dye molecule. Ethyl Violet is a basic dye, meaning it exists predominantly in its cationic form across a wide pH range, particularly below its pKa values (e.g., Crystal Violet, a similar triarylmethane dye, has pKa values around 5.31 and 8.64, indicating it remains largely cationic in typical environmental pH ranges). ijcce.ac.irmdpi.comresearchgate.net

General Observations:

Acidic pH (low pH): At low pH values, the surface of many adsorbents (e.g., metal oxides, clays) tends to be positively charged due to protonation of surface functional groups. This positive charge can lead to electrostatic repulsion with the cationic Ethyl Violet, resulting in lower adsorption efficiency. chemmethod.comijcce.ac.irnih.gov Additionally, competition between H+ ions and the dye cations for available active sites on the adsorbent surface can occur, further reducing adsorption. chemmethod.comnih.gov For example, studies with acid-treated lignocellulosic material showed that at pH < 6.5, the sorbent surface had more positive charges, which did not favor Ethyl Violet adsorption. ijcce.ac.ir However, in some cases, strong acidic conditions might favor H-π interactions between the π aromatic rings of Ethyl Violet and protonated carboxylic groups on the sorbent surface. ijcce.ac.ir

Neutral to Slightly Alkaline pH: As the pH increases, the surface of many adsorbents becomes more negatively charged due to deprotonation of surface functional groups (e.g., hydroxyl groups on metal oxides, silanol (B1196071) groups on clays). This increase in negative charge enhances the electrostatic attraction between the adsorbent surface and the positively charged this compound, leading to increased adsorption capacity. chemmethod.comnih.gov Maximum adsorption for similar cationic dyes like Crystal Violet is often observed in neutral to slightly alkaline conditions (e.g., pH 6.3-7.2 for Crystal Violet on natural and modified clays). chemmethod.com For Ethyl Violet adsorption on acid-treated wild carob powder, maximum biosorption capacities were reported at pH 6. ijcce.ac.ir

Strongly Alkaline pH (high pH): At very high pH values, while the adsorbent surface remains negatively charged, the concentration of hydroxyl ions (OH-) increases significantly. This can lead to competition between OH- ions and the dye for adsorption sites, or in some cases, the formation of less soluble or aggregated forms of the dye, which might reduce adsorption. chemmethod.com However, for strongly cationic dyes, the primary mechanism often remains electrostatic attraction, and high pH generally maintains or improves adsorption unless other factors like dye precipitation or competitive adsorption by other anions become dominant.

Summary of pH Influence on this compound Adsorption:

| pH Range | Adsorbent Surface Charge (Typical) | This compound Charge | Interaction Mechanism (Dominant) | Adsorption Efficiency (Trend) |

| Acidic (low) | Positive/Neutral | Cationic | Electrostatic Repulsion/H+ Competition | Lower |

| Neutral-Alkaline | Negative | Cationic | Electrostatic Attraction | Higher |

| Very Alkaline | Strongly Negative | Cationic | Electrostatic Attraction (potential OH- competition) | High (may plateau or slightly decrease) |

Temperature Effects on Equilibrium and Kinetics

Comprehensive and specific research findings detailing the direct effects of temperature on the equilibrium and kinetics of reactions involving the this compound are not extensively documented in the current literature search. While studies on similar cationic dyes, such as Crystal Violet, often explore temperature as a critical parameter influencing adsorption capacities and reaction rates, specific data for this compound in these contexts were not identified. For instance, some studies on dye adsorption kinetics and thermodynamics, including temperature effects, primarily focus on Crystal Violet researchgate.netgeoscienceworld.orgwaterjournal.org.

However, some research has broadly noted the influence of temperature on the pre- and post-irradiation stability of Ethyl Violet solutions, suggesting that temperature is a factor in its degradation or stability over time scispace.com. This indicates an indirect effect on its concentration and, by extension, its equilibrium and kinetic behavior in certain applications.

Concentration Dependent Phenomena

The concentration of this compound significantly influences its behavior in various systems, particularly concerning adsorption processes and spectroscopic properties.

Adsorption Capacities: Studies on the adsorption of Ethyl Violet (EV) onto acid and alkali-treated wild carob powder, a low-cost adsorbent, have demonstrated a clear dependence on initial dye concentration. The adsorption equilibrium capacity (Qe) of Ethyl Violet was observed to increase with higher initial concentrations of the dye. For instance, when initial concentrations ranged from 30 to 200 mg/L, the adsorption equilibrium increased from 25 to 130 mg/g for the adsorbents (WCKOH and WCHCl). This indicates that the initial dye concentration plays a major role in determining the adsorption capacities of Ethyl Violet onto these materials ijcce.ac.ir. The adsorption process for Ethyl Violet on these materials has been well-described by a pseudo-second-order reaction model, with equilibrium typically achieved within 150 minutes, and a fast adsorption rate observed during the first 100 minutes across different initial dye concentrations (50 to 200 mg/L) ijcce.ac.ir.

The following table illustrates the relationship between initial Ethyl Violet concentration and adsorption capacity on acid and alkali-treated wild carob powder:

| Initial Concentration (mg/L) | Adsorption Equilibrium (Qe) on WCKOH/WCHCl (mg/g) |

| 30 | 25 |

| 200 | 130 |

| Note: Data derived from studies on Ethyl Violet adsorption on wild carob powder. ijcce.ac.ir |

Spectroscopic Changes: The UV-Vis absorption spectra of Ethyl Violet solutions exhibit changes dependent on their concentration. Research has presented absorption spectra for various concentrations of Ethyl Violet, including 10⁻⁵ mol L⁻¹, 10⁻⁴ mol L⁻¹, and 5 × 10⁻⁴ mol L⁻¹. These concentration-dependent spectral variations are crucial for understanding the aggregation behavior or self-association of the dye molecules in solution ijcce.ac.ir.

Electrokinetic Behavior: In studies involving the adsorption of Ethyl Violet by montmorillonite (B579905) clay particles, electrophoretic mobilities were measured across increasing amounts of the cationic dye. For Ethyl Violet, the degree of saturation, which varied from 5 to 130 mmol dye per 100 g clay, influenced the electrophoretic mobilities of the clay-dye mixtures. This highlights how varying concentrations of this compound impact the surface charge and colloidal stability of the adsorbent system cdnsciencepub.com. The presence of excess dye can lead to the adsorption of dimeric cations on the external surfaces of peptized particles cdnsciencepub.com.

Photodeactivation and Temporal Deactivation: The concentration of functional Ethyl Violet can decrease over time due to photodeactivation, particularly when exposed to light. A dose-response relationship has been observed between the duration of light exposure and the decrease in Ethyl Violet concentration. For instance, after 24 hours of fluorescent light exposure at a specific flux density, the concentration of functional Ethyl Violet in pulverized Sodasorb was reduced to 16% of its baseline value. Furthermore, higher light intensity leads to a more rapid decline in Ethyl Violet concentration nih.gov. Ethyl Violet also undergoes temporal deactivation even when stored in the dark after a container is opened, indicating a time-dependent decrease in concentration independent of light exposure nih.gov.

Fundamental Interaction Mechanisms and Theoretical Frameworks

Adsorption Phenomena of Ethyl Violet Cation

The adsorption of this compound (EV) onto various materials is a complex process influenced by multiple interaction mechanisms. These phenomena are critical in environmental remediation and analytical applications.

Cation Exchange Mechanisms on Clay Minerals

The adsorption of cationic dyes, including Ethyl Violet, by clay minerals primarily occurs through cation exchange. In this mechanism, the positively charged dye species displace exchangeable metal cations present in the clay's electrical double layer cdnsciencepub.comcdnsciencepub.comresearchgate.netgrafiati.com. Clay minerals, such as montmorillonite (B579905) and kaolinite (B1170537), possess inherent negative charges due to isomorphic substitutions within their structure, which are compensated by exchangeable cations jwent.net. Studies involving homoionic montmorillonites (e.g., Li, K, Mg, Ba, and Al forms) have demonstrated this exchange, where EV cations replace the pre-existing metallic cations cdnsciencepub.comcdnsciencepub.comresearchgate.net. This process is a significant mode of interaction between aromatic compounds and clay minerals in natural systems like soils and sediments cdnsciencepub.com.

Electrokinetic Studies of Adsorption and Flocculation

Electrokinetic studies, particularly measurements of electrophoretic mobilities, provide insights into the surface charge changes of clay particles upon adsorption of Ethyl Violet. Mixtures of montmorillonite clay (with different exchangeable metal cations) and increasing amounts of EV have shown electrophoretic mobilities varying between -60 × 10⁻⁵ and +40 × 10⁻⁵ cm² s⁻¹ V⁻¹ cdnsciencepub.comcdnsciencepub.comresearchgate.net.

A key aspect of these studies is the connection between the isoelectric point (IEP), maximum flocculation, and dye adsorption parameters cdnsciencepub.comcdnsciencepub.comresearchgate.net. The degree of saturation at which the IEP occurs decreases with an increasing valency of the metal cations cdnsciencepub.comcdnsciencepub.com. An important adsorption parameter identified is the "transition saturation" (TS), which denotes the saturation point beyond which organophilic attractions contribute to adsorption, in addition to electrical and π-interactions cdnsciencepub.comcdnsciencepub.comgrafiati.com. Research has indicated that maximum flocculation often occurs before the IEP, while the IEP is reached at saturations similar to the TS for most cations, suggesting distinct adsorption phenomena and particle associations cdnsciencepub.comcdnsciencepub.com.

Table 1: Electrophoretic Mobility of Montmorillonite Clay with Cationic Dyes

| Dye | Electrophoretic Mobility Range (cm² s⁻¹ V⁻¹) | Adsorbent | Reference |

| Ethyl Violet (EV) | -60 × 10⁻⁵ to +40 × 10⁻⁵ | Montmorillonite | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Crystal Violet (CV) | -60 × 10⁻⁵ to +40 × 10⁻⁵ | Montmorillonite | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Role of π-Interactions in Adsorption Processes

Beyond cation exchange, π-interactions play a significant role in the adsorption of Ethyl Violet. These interactions occur between the aromatic rings of the organic dye and the oxygen planes of aluminosilicate (B74896) platelets in clay minerals cdnsciencepub.comcdnsciencepub.comresearchgate.net. The appearance of a metachromatic, or blue-shifted band, in the visible spectrum is often attributed to these π-interactions and the adsorption of aggregated dye cations within the interparticle space of flocs cdnsciencepub.com. Furthermore, H-π interactions between the aromatic rings of EV and -COOH and -OH groups of biosorbents have been identified as a mechanism for EV removal researchgate.net.

Adsorption Isotherms and Kinetic Models

The adsorption of Ethyl Violet can be described by various isotherm and kinetic models, which elucidate the equilibrium and rate characteristics of the adsorption process. For the removal of EV by lignocellulosic materials like wild carob, the adsorption process has been well described by a pseudo-second-order reaction model researchgate.net. The equilibrium data for EV adsorption on such materials were accurately expressed by the Sips and Langmuir models researchgate.net.

However, for other modified clays (B1170129) (organoclays) used for the adsorption of brilliant green, Ethyl Violet, and allura red dyes, the adsorption kinetic study indicated that the dye removal process is primarily governed by a pseudo-first-order mechanism pjoes.compjoes.com. This suggests that the dominant kinetic model can vary depending on the specific adsorbent material and its surface properties.

Table 2: Adsorption Models for this compound

| Adsorbent Type | Kinetic Model(s) | Isotherm Model(s) | Reference |

| Wild Carob (Lignocellulosic) | Pseudo-second-order | Sips, Langmuir | researchgate.net |

| Organoclays | Pseudo-first-order | Not specified | pjoes.compjoes.com |

Influence of Surface Charge and Point of Zero Charge (PZC)

The surface charge of an adsorbent and its Point of Zero Charge (PZC) significantly influence the adsorption of cationic dyes like Ethyl Violet. The initial pH of the solution is a critical parameter as it affects the ionization state of the dye molecules and the charge of the adsorbent surface cambridge.orgmdpi.com.

For cationic dyes, adsorption is generally favored when the adsorbent surface carries a negative charge cambridge.orgmdpi.comresearchgate.net. This typically occurs at pH values higher than the adsorbent's PZC (pH > PZC), leading to enhanced electrostatic attraction between the positively charged dye cations and the negatively charged surface cambridge.orgmdpi.comresearchgate.net. Conversely, at pH values below the PZC, the adsorbent surface may become positively charged, leading to repulsive forces and a decrease in adsorption efficiency cambridge.orgmdpi.com.

Ion-Association Complex Formation

This compound is known to form ion-association complexes with various anionic species, a property widely utilized in analytical chemistry. In weak acid media, Ethyl Violet reacts with anionic surfactants (ASF) to form ion-association complexes, which results in a notable increase in Resonance Rayleigh Scattering (RRS) and the appearance of new RRS spectra with maximum peaks at 330 nm and 508 nm researchgate.net. This phenomenon is attributed to the formation of a hydrophobic liquid-solid interface when the neutralized ion-association complex forms, which enhances the RRS signal .

Furthermore, Ethyl Violet has been employed in the solvent extraction and spectrophotometric determination of copper. This method involves the reduction of copper(II) to copper(I), followed by the formation of dichlorocuprate(I) which then forms an ion associate with Ethyl Violet. This complex can be extracted into toluene (B28343), allowing for the spectrophotometric determination of copper by measuring absorbance at 612 nm rsc.org. Studies have shown that a 1:1 ion-association complex can be formed between Ethyl Violet and compounds like emodin (B1671224), leading to significant enhancement of RRS, frequency doubling scattering (FDS), and second-order scattering (SOS) rsc.org.

Table 3: Characteristics of Ethyl Violet Ion-Association Complexes

| Complexing Agent | Medium/Conditions | Analytical Application | RRS Max Wavelengths (nm) | Stoichiometry | Reference |

| Anionic Surfactants | Weak acid media | Resonance Rayleigh Scattering | 330, 508 | Not specified | researchgate.net |

| Dichlorocuprate(I) | Solvent extraction | Spectrophotometric Determination of Copper | 612 (Absorbance) | Not specified | rsc.org |

| Emodin | pH 7.0 BR buffer | Resonance Rayleigh Scattering, FDS, SOS | 340, 528, 341 | 1:1 | rsc.org |

Stoichiometry and Stability of Ion-Association Complexes

The this compound readily forms ion-association complexes, particularly with anionic species, a phenomenon often exploited in analytical chemistry. In weak acid media, anionic surfactants (ASF) react with Ethyl Violet to form such complexes, leading to a notable increase in resonance Rayleigh scattering (RRS) and the appearance of new RRS spectra researchgate.net. This interaction forms the basis for highly sensitive analytical methods.

Detailed research has explored the formation of ternary ion-association complexes involving Ethyl Violet. For instance, tetracycline (B611298) antibiotics (TCs) like doxycycline (B596269) (DOTC), oxytetracycline (B609801) (OTC), tetracycline (TC), and chlortetracycline (B606653) (CTC) react with sodium tungstate (B81510) to form anion chelates. These chelates subsequently interact with Ethyl Violet, resulting in significant enhancements of RRS intensities and the emergence of new RRS spectra with maximum peaks around 328 nm sioc-journal.cn. The composition of these ternary complexes has been investigated to understand their structure and reaction mechanisms sioc-journal.cn.

The high sensitivity of methods based on these ion-association complexes is evident in their low detection limits for various analytes.

Table 1: Detection Limits for Ion-Association Complexes with Ethyl Violet

| Analyte (Anionic Surfactant) | Detection Limit (µg/L) researchgate.net |

| Sodium Dodecylbenzene Sulfonate (SDBS) | 1.1 |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 2.5 |

| Sodium Lauryl Sulfate (SLS) | 270 |

| Analyte (Tetracycline Antibiotic) | Detection Limit (ng/mL) sioc-journal.cn |

| Doxycycline (DOTC) | 14.1 |

| Oxytetracycline (OTC) | 23.5 |

| Tetracycline (TC) | 24.4 |

| Chlortetracycline (CTC) | 36.6 |

Electrostatic and Hydrophobic Contributions to Complexation

The complexation of this compound is significantly influenced by both electrostatic and hydrophobic interactions. As a cationic dye, Ethyl Violet possesses a positive charge, which facilitates its binding to negatively charged surfaces and molecules ontosight.aiontosight.ai. This electrostatic attraction is a primary driving force in its interactions with various substrates, including biological samples like DNA and RNA ontosight.ai.

Beyond electrostatic forces, hydrophobic interactions play a crucial role, particularly in the formation of ion-association complexes with large organic anions. The bulky nature of the Ethyl Violet dye contributes to hydrophobic interactions with detergents and anionic surfactants, leading to observable changes in absorption spectra rsc.org. These hydrophobic interactions, alongside electrostatic attraction, are key mechanisms in the adsorption of cationic dyes onto various materials, such as nanocomposites for dye removal mdpi.comrsc.org. For instance, the adsorption of crystal violet, a close homolog, onto Saccharomyces cerevisiae involves complexation and electrostatic attraction, with hydrophobic-hydrophobic interactions also contributing to binding with hydrophobic parts of adsorbents redalyc.orgnih.gov.

Influence of Solvent Polarity and Ionic Strength

Solvent polarity exerts a considerable influence on the spectroscopic properties and complexation behavior of the this compound. Studies on triarylmethane dyes, including Ethyl Violet, demonstrate that polar solvents induce significant changes in their electronic absorption spectra researchgate.net. These changes suggest the presence of specific interactions between the dye and the surrounding solvent molecules researchgate.net. The position of the maximum absorption band for similar cationic dyes has been observed to shift towards shorter wavelengths as the dielectric constant of the solvent increases, indicating a dependence on solvent polarity ajrsp.com. In nonpolar solvents, the electrostatic interactions between the dye cation and its counterion are more pronounced, leading to the formation of ion-pairs. Conversely, in polar solvents, these interactions are substantially reduced due to solvent screening effects, which can minimize symmetry breaking within the dye molecule chemrxiv.orgnih.gov.

Ionic strength is another critical factor affecting the formation and stability of ion-association complexes involving Ethyl Violet. Research on the reaction between anionic surfactants and Ethyl Violet highlights ionic strength as one of the key factors influencing the ion-association reaction researchgate.net. Variations in ionic strength can alter the electrostatic environment around the charged dye molecules and their anionic partners, thereby impacting the extent and nature of complex formation.

Supramolecular Interactions

Cation-π Interactions in Molecular Recognition Systems

Cation-π interactions are a significant class of non-covalent forces that contribute to the molecular recognition systems involving the this compound. This interaction arises from the electrostatic attractive force between a cation and the electron-rich π-system of an aromatic ring researchgate.net. While electrostatic forces are primary, the polarizability of the π-system also plays an important role in the formation of this interaction researchgate.net.

In the context of Ethyl Violet, cation-π interactions have been observed in its adsorption onto clay minerals. Specifically, in montmorillonite systems, the metachromasy exhibited by Ethyl Violet (and its homolog crystal violet) is attributed to π-electron interactions between the dye cations and the oxygen plane of the alumino-silicate layers akjournals.comakjournals.com. This highlights how the delocalized π-electrons of the triarylmethane structure of Ethyl Violet can engage in favorable interactions with electron-rich aromatic or pseudo-aromatic surfaces, influencing its binding and spectral properties in complex environments.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

This compound participates in host-guest chemistry, particularly with macrocyclic receptors such as cyclodextrins. Cyclodextrins are known for their ability to form inclusion complexes by encapsulating hydrophobic guest molecules within their cavities google.comacs.orgwiserpub.comgoogle.com. The stability of these complexes is largely dependent on how well the guest molecule fits into the cyclodextrin (B1172386) cavity google.comgoogle.com.

Studies have investigated the interaction of Ethyl Violet with β-Cyclodextrin (β-CD), especially in the context of photocatalytic decoloration. The addition of β-CD to a titanium dioxide (TiO2) system significantly enhances the photocatalytic decoloration efficiency of Ethyl Violet dye under UV-A light irradiation nih.govebi.ac.uk. This suggests that β-CD facilitates the interaction or degradation process, likely through the formation of an inclusion complex that brings the dye into closer proximity or alters its reactivity. The complexation patterns between Ethyl Violet and β-CD have been confirmed using spectroscopic techniques such as UV-Visible and FT-IR nih.govebi.ac.uk. The encapsulation of hydrophobic dyes within the β-CD cavity primarily occurs via hydrophobic-hydrophobic interactions acs.org.

Aggregation Behavior and Metachromasy in Solution and on Surfaces

The this compound exhibits distinct aggregation behavior, leading to a phenomenon known as metachromasy. Metachromasy refers to the change in the color of a dye solution, or the color of stained tissue, that is dependent on the dye's concentration or its interaction with certain substances (chromotropes) akjournals.comakjournals.comresearchgate.net. For Ethyl Violet, this means its perceived color can shift based on its aggregation state.

In solution, the self-association of dye molecules occurs due to strong intermolecular attractive forces, such as van der Waals-like interactions pradeepresearch.org. These aggregates exhibit different absorption bands compared to the monomeric species pradeepresearch.org. When Ethyl Violet adsorbs onto surfaces, such as clay minerals like kaolinite, metachromasy is observed. In the kaolinite system, this phenomenon arises from the association (dimerization and polymerization) of the cationic dye molecules on the external surface of the clay akjournals.comakjournals.com. These aggregated species can form different types of aggregates, notably H-aggregates and J-aggregates.

H-aggregates are characterized by a hypsochromic (blue) shift in their absorption spectrum relative to the monomeric dye pradeepresearch.orgacs.orgucla.eduresearchgate.net. This blue shift is often accompanied by a decrease in fluorescence quantum yield and a large Stokes shift pradeepresearch.orgacs.org. J-aggregates , on the other hand, display a bathochromic (red) shift in their absorption spectrum pradeepresearch.orgacs.orgucla.eduresearchgate.net. J-aggregates are typically associated with a small Stokes shift and a high fluorescence quantum yield pradeepresearch.orgacs.org.

The formation of these aggregates and the resulting metachromasy are influenced by factors such as dye concentration, the nature of the solvent, and the properties of the surface or chromotrope akjournals.comakjournals.comresearchgate.netpradeepresearch.orgrsc.org. The π-electron interactions between parallel adsorbed aromatic species are a key factor in the formation of these aggregates on surfaces like kaolinite akjournals.com.

Symmetry Breaking and Environmental Perturbations

The this compound (EV+), a member of the triarylmethane dye family, possesses an inherent D3 symmetry in its ideal gas-phase configuration. However, in solution and various condensed phases, this symmetry is highly susceptible to perturbation by its surrounding environment. These environmental perturbations lead to symmetry breaking, which significantly influences the electronic structure and, consequently, the spectroscopic properties of the dye researchgate.netcapes.gov.brrsc.org.

Solvent Effects and Spectroscopic Manifestations

One of the most prominent environmental factors affecting the this compound is the solvent. Studies on highly symmetric triarylmethane dyes, including Ethyl Violet, demonstrate that their electronic spectra exhibit dramatic changes in various polar solvents researchgate.netcapes.gov.br. The appearance of a distinct shoulder on the short-wavelength side of the maximum absorption band, particularly observed in polar solvents, is a key spectroscopic manifestation of this symmetry breaking researchgate.net.

This phenomenon is attributed to specific solute-solvent interactions that effectively lower the symmetry of the this compound in solution researchgate.net. The magnitude of the splitting between the overlapped absorption bands is directly dependent on the solvatochromic properties of the medium researchgate.net. Researchers hypothesize that these solute-solvent interactions induce an intermolecular Jahn-Teller-like effect, where the fluctuating electrostatic potential of the disordered solvent environment perturbs the dye's electronic states, leading to a splitting of nominally degenerate excited states rsc.orgrsc.orgresearchgate.net. This effect is more pronounced in polar solvents where the dye cation is well-solvated, and the electrostatic field of the solvent molecules plays a significant role rsc.org. In contrast, in less polar solvents like toluene, the counterion may remain in close proximity to the EV+ cation, forming a contact ion-pair, which can also contribute to the observed spectral splitting rsc.org.

The absorption maximum of this compound varies depending on the solvent, reflecting these environmental interactions. For instance, in an aerated aqueous solution at pH 4.5, the primary absorption band is observed at a different wavelength compared to a dimethyl sulfoxide (B87167) (DMSO) solution scispace.com.

Table 1: Absorption Maxima of this compound in Different Solvents

| Solvent | pH (if specified) | Absorption Maximum (nm) | Reference |

| Aqueous | 4.5 | 593 | scispace.com |

| DMSO | Not specified | 603 | scispace.com |

Note: This table presents data extracted from scientific literature and is designed to illustrate how specific data points would be presented in an interactive format, allowing for sorting or filtering in a dynamic application.

Further research indicates that spectral red shifts in both absorption and fluorescence spectra occur as solvent polarity increases researchgate.net. Temperature also plays a role; in alcoholic solutions, a decrease in temperature can lead to a reduction in solvent-solute interaction, possibly due to increased self-association of solvent molecules, which impacts the spectral behavior cdnsciencepub.com.

Aggregation and Surface Interactions

Beyond simple solvation, the this compound's environment can also involve more complex interactions such as aggregation or adsorption onto surfaces. In more concentrated solutions, triarylmethane dyes like Ethyl Violet can undergo aggregation, which alters their spectroscopic properties capes.gov.brcdnsciencepub.com.

Studies on the adsorption of Ethyl Violet by montmorillonite clay particles reveal different types of interactions and resulting spectral shifts cdnsciencepub.com. For example, monomeric cationic species can be located within the interlayer space of the clay, an environment with distinct polarity from the aqueous phase, leading to a red shift in the absorption spectrum cdnsciencepub.com. Dimeric cations may also form and adsorb on the external surfaces of particles cdnsciencepub.com. These varied adsorption phenomena and particle associations underscore how the immediate chemical environment, including surface interactions, can significantly perturb the electronic structure of the this compound cdnsciencepub.com.

Interactions with Other Chemical Species

The presence of other chemical species can also induce environmental perturbations and symmetry breaking in the this compound. For instance, the interaction between Ethyl Violet and emodin in a buffered medium results in the formation of a 1:1 ion-association complex rsc.org. This complex formation not only leads to changes in the absorption spectra but also significantly enhances light scattering signals, indicating a substantial alteration of the dye's electronic and structural properties due to the new intermolecular association rsc.org.

Furthermore, the catalytically active form of Ethyl Violet can be generated from its leuco form (Leuco Ethyl Violet) in the presence of biological aggregates like amyloid. This specific interaction highlights how the local chemical environment provided by such aggregates can facilitate the formation and activity of the this compound, implying environmental sensitivity relevant to its function researchgate.netnih.gov.

Environmental Remediation and Degradation Research

Photocatalytic Degradation of Ethyl Violet Cation

Photocatalytic degradation utilizes semiconductor materials to initiate chemical reactions that break down organic pollutants like this compound under light irradiation. This process is highly efficient and can lead to the complete mineralization of the dye.

Utilization of Semiconductor Photocatalysts (e.g., ZnO, TiO2, Ho/TiO2, Mn@SrTiO3)

Various semiconductor photocatalysts have been investigated for their efficacy in degrading this compound. Zinc oxide (ZnO) has demonstrated high photocatalytic activity, sometimes surpassing that of titanium dioxide (TiO2) cenmed.comfishersci.no. For instance, a study reported 99.9% removal of Ethyl Violet using 0.5 g/L ZnO nanoparticles under 365 nm UV illumination after 5 hours of irradiation cenmed.com. TiO2 is also a widely utilized photocatalyst for the removal of aqueous pollutants, capable of achieving complete degradation of Ethyl Violet, although it may take a longer irradiation time and can result in the formation of numerous byproducts cenmed.comfishersci.fiamericanelements.com.

Modified titanium dioxide catalysts, such as Holmium-doped TiO2 (Ho/TiO2), have been developed to enhance degradation rates, with studies indicating that a basic medium is more favorable for higher degradation efficiency fishersci.fi. Another promising material is Manganese-doped Strontium Titanate (Mn@SrTiO3), which has shown potential for Ethyl Violet degradation under simulated solar light, achieving 68% degradation over 180 minutes.

Effect of UV Light Irradiation Conditions (Anaerobic vs. Aerobic)

The conditions of UV light irradiation significantly influence the photocatalytic degradation pathways of this compound. While photocatalytic degradation is often associated with photooxidation, studies have explored the process under anaerobic conditions. Research on TiO2-mediated photocatalysis of Ethyl Violet under anaerobic conditions revealed the formation of both photocatalytic reduction and oxidation intermediates fishersci.fi. This finding suggests that the degradation efficiency is not solely dependent on the concentration of oxygen molecules, challenging conventional assumptions and proposing a novel degradation mechanism involving competitive pathways: cleavage of the conjugated chromophore structure by photocatalytic reduction, cleavage by photocatalytic oxidation, and N-de-ethylation of the chromophore skeleton fishersci.fi.

Influence of Catalyst Loading and Solution pH on Degradation Efficiency

The efficiency of photocatalytic degradation is highly dependent on parameters such as catalyst loading and solution pH.

Catalyst Loading: For ZnO, the degradation rate of Ethyl Violet typically increases linearly with increasing catalyst concentration up to an optimal point, beyond which further increases can lead to a decrease in efficiency. This reduction is often attributed to factors such as increased turbidity, which limits light penetration, and the agglomeration of catalyst particles, reducing the available active surface area cenmed.com. For example, studies on other dyes with ZnO showed that increasing catalyst dosage beyond an optimal level (e.g., 3840 ppm for Reactive Violet 5) did not result in increased efficiency due to decreased light penetration and increased light scattering. Similarly, for TiO2, the efficiency of photocatalytic degradation generally increases with the amount of photocatalyst used americanelements.com.

Solution pH: The pH of the reaction mixture plays a crucial role in the photocatalytic degradation of this compound, as it affects the surface charge of the catalyst and the speciation of the dye molecules. For ZnO, the degradation rate of Ethyl Violet has been observed to remain relatively constant as the pH increases, but a significant reduction in the degradation rate was noted at acidic pH values (e.g., pH 3). In contrast, for other dyes, an increase in pH (e.g., to pH 10) can accelerate degradation, while lower pH values can decrease it. For Ho/TiO2, a basic medium has been found to be more suitable for achieving a higher degradation rate of Ethyl Violet fishersci.fi. For cationic dyes like Crystal Violet, which share structural similarities with Ethyl Violet, higher pH values (e.g., pH 8) can enhance degradation due to electrostatic attraction between negatively charged catalyst sites and positively charged dye molecules. However, extremely high pH can lead to the formation of leuco compounds, reducing degradation efficiency.

Adsorption-Based Removal of this compound from Aqueous Systems

Adsorption is a widely recognized and cost-effective method for removing dyes from wastewater, relying on the adherence of pollutant molecules to the surface of an adsorbent material.

Application of Natural and Modified Clay Minerals

Clay minerals are effective adsorbents for contaminants in aqueous effluents due to their large surface area and high cation exchange capacity. However, natural clay materials often exhibit hydrophilic properties, which limit their effectiveness in removing organic pollutants like this compound. To overcome this limitation, natural clays (B1170129) are frequently modified to produce organoclays, which possess enhanced affinity for organic compounds.

Studies have demonstrated the successful application of modified clays for the removal of Ethyl Violet. For instance, clays modified with surfactants such as hexadecylpyridinium chloride, cetyltrimethylammonium bromide, and sodium dodecyl sulfate (B86663) have shown high adsorption characteristics, achieving over 90% removal of Ethyl Violet and other dyes. The adsorption capacities observed ranged from 35 to 85 mg/g. The adsorption process on these modified clays is typically fast, with maximum adsorption occurring within 15 to 80 minutes of contact time.

The adsorption of Ethyl Violet onto montmorillonite (B579905) clay, a common type of clay mineral, is believed to occur initially through ion exchange, followed by specific adsorption mechanisms involving π-electron interactions and hydrogen bonding with the clay particle surface. Kinetic studies often reveal that the dye removal process by modified clays is primarily governed by a pseudo-first-order mechanism. Furthermore, composite materials like ZnO-supported natural volcanic Algerian clay (ZnO/CNA) have also been explored, demonstrating a high adsorption capacity for similar dyes (e.g., 74.63 mg/g for Crystal Violet) and also contributing to enhanced photocatalytic degradation.

Use of Regenerated Spent Bleaching Earth

Regenerated spent bleaching earth (RSBE) has been explored as an adsorbent for the removal of Ethyl Violet (EV) from aqueous solutions. Studies have shown that the adsorption process of Ethyl Violet onto RSBE can be effectively described by the pseudo-second-order reaction model. researchgate.net Both the Langmuir and Freundlich isotherm models have been found to fit the equilibrium adsorption data well. researchgate.net Thermodynamic evaluations indicate that the adsorption of Ethyl Violet onto RSBE is an endothermic process. researchgate.net

Coagulation and Flocculation Processes

Coagulation and flocculation processes have demonstrated high efficacy in removing Ethyl Violet dye from aqueous systems. Carboxymethylated xylan (B1165943) (CMX) has been successfully applied as a coagulant, achieving over 95% dye removal from simulated dye solutions. researchgate.net The primary mechanism for the interaction between the dye and CMX is charge neutralization. researchgate.net Similarly, phosphorylated xylan has been utilized as a flocculant, resulting in 96.5% dye removal from a 100 mg/L solution of Ethyl Violet. mdpi.com This process was found to be most effective at pH 9 and 30 °C, with charge neutralization being the main interaction mechanism. mdpi.com Oxidized lignin, derived from thermomechanical pulp, has also been employed as a flocculant for Ethyl Violet, achieving dye removals in the range of 70-80 wt.%. researchgate.net An electrokinetic study involving montmorillonite clay particles revealed that maximum flocculation of Ethyl Violet occurs before the isoelectric point (IEP), and the IEP is reached at similar saturations to the transition saturation (TS), where organophilic attractions contribute to adsorption. cdnsciencepub.com

Adsorption Capacity and Efficiency Parameters

The adsorption of Ethyl Violet has been investigated using various low-cost adsorbents, with detailed analysis of their capacity and efficiency parameters.

Table 1: Adsorption Capacities of Different Adsorbents for Ethyl Violet

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Conditions | Reference |

| Used Black Tea Leaves (UBTL) | 91.82 | Determined from Langmuir plot | mdpi.com |

| Acid-treated Wild Carob (WCHCl) | 170 | pH 6 | d-nb.infotandfonline.com |

| Alkali-treated Wild Carob (WCKOH) | 130 | pH 6 | d-nb.infotandfonline.com |

Adsorption kinetics for Ethyl Violet on these materials often follow the pseudo-second-order model. researchgate.netmdpi.comd-nb.info Equilibrium data are frequently well-described by Langmuir and Freundlich isotherm models. researchgate.netmdpi.comd-nb.infomdpi.com Thermodynamic studies indicate that the adsorption of Ethyl Violet on adsorbents like used black tea leaves is feasible, spontaneous, and endothermic. mdpi.com The solution pH significantly influences adsorption efficiency; for used black tea leaves, minimum adsorption was observed at neutral pH, with maximum adsorption occurring under basic or acidic conditions. mdpi.comresearchgate.net For wild carob, a pH of 6 yielded the highest adsorption capacities. d-nb.infotandfonline.com

Electrochemical Degradation Studies

Electrochemical methods have been explored for the degradation of Ethyl Violet. Photocatalytic degradation of Ethyl Violet using Ho/TiO2 nanoparticles, monitored electrochemically, has shown promising results. nih.govresearchgate.netresearchgate.netpcbiochemres.comacs.org The degradation process typically follows first-order kinetics. nih.govresearchgate.netpcbiochemres.com A basic medium is more conducive to a higher degradation rate of Ethyl Violet compared to acidic or neutral media. nih.govresearchgate.netresearchgate.net In one study, 96% degradation of Ethyl Violet was achieved within 30 minutes using Ho/TiO2 nanoparticles under sunlight in a basic solution. researchgate.netpcbiochemres.com

Table 2: First-Order Kinetic Rate Constants for Ethyl Violet Degradation by Ho/TiO2 Nanoparticles

| Medium | Rate Constant (min⁻¹) | Reference |

| Acidic | 0.009 | researchgate.net |

| Neutral | 0.033 | researchgate.net |

| Basic | 0.11 | researchgate.net |

Degradation Mechanisms and Intermediate Identification

The degradation of Ethyl Violet proceeds through complex mechanisms involving the transformation of its molecular structure. These mechanisms have been extensively studied using advanced analytical techniques such as high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry (HPLC-PDA-ESI-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net The degradation typically occurs via competitive reactions, primarily N-de-ethylation and the destruction of the chromophore structure through oxidative pathways. researchgate.netresearchgate.net

During the photocatalytic degradation of Ethyl Violet, both photoreduction and photooxidation intermediates have been identified, particularly in TiO2-mediated processes under anaerobic conditions. A series of N-de-ethylated and N-hydroxyethylated intermediates are commonly formed. researchgate.netresearchgate.net Key intermediates identified include 4-diethylaminophenol (B97786) (DAP) and 4-diethylamino-4′-diethylaminobenzophenone (DDBP), along with their N-de-ethylated derivatives. researchgate.net Further degradation of these intermediates can lead to smaller molecules such as N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, 2-propenoic acid, and acetic acid, which can eventually be mineralized to carbonate and nitrate (B79036) ions. researchgate.net

N-de-ethylation is a prominent degradation pathway for Ethyl Violet, occurring in a stepwise manner. This process involves the sequential removal of ethyl groups, leading to the formation of mono-, di-, tri-, tetra-, penta-, and hexa-ethylated Ethyl Violet species. researchgate.net This stepwise removal is characterized by a blue shift in the maximum absorbance wavelength of the separated intermediates. researchgate.net The N-de-ethylation process can be initiated by the formation of a nitrogen-centered radical. researchgate.net Additionally, hydroxylation of the N-ethyl group can occur, leading to the formation of N-hydroxyethylated intermediates. researchgate.netresearchgate.net

Aromatic Ring Opening and Carbon Oxidation Products

The degradation of the this compound involves the opening of its aromatic rings and subsequent oxidation of carbon atoms, leading to the formation of smaller, less complex molecules. This process is a crucial step towards the complete mineralization of the dye. Studies on the degradation of Ethyl Violet and related triphenylmethane (B1682552) dyes have identified aromatic ring opening as a possible degrading mechanism, alongside demethylation and de-ethylation ebi.ac.uk.

During degradation, the breakdown of the aromatic fragments within the dye molecule occurs, eventually leading to the formation of carboxylic acids mdpi.com. These carboxylic acids represent intermediate products that can be further oxidized, ultimately yielding carbon dioxide and water as final mineralization products mdpi.comuni.edu. The progressive decrease in absorbance in the ultraviolet (UV) region, specifically around 250 nm or 300 nm, serves as an indicator of the degradation of these aromatic fragments and their by-products mdpi.com. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in characterizing the various intermediate products formed during these processes, providing insights into the degradation pathways ebi.ac.ukmdpi.com.

Table 1: Representative Carbon Oxidation Products and Analytical Detection

| Degradation Stage | Key Products/Indicators | Analytical Technique | Reference |

| Initial Breakdown | Aromatic fragment degradation | UV-Vis Spectroscopy | mdpi.com |

| Intermediate | Carboxylic acids | GC-MS | mdpi.com |

| Final Mineralization | Carbon dioxide, Water | COD/TOC measurements | mdpi.comuni.edu |

Cleavage of Conjugated Chromophore Structure

A primary mechanism in the degradation of the this compound is the cleavage of its conjugated chromophore structure. This structural disruption is directly responsible for the decolorization of the dye. Photodegradation pathways for Ethyl Violet, particularly under anaerobic conditions, have been shown to involve the cleavage of the entire conjugated chromophore structure through both photocatalytic reduction and photocatalytic oxidation researchgate.net.

The destruction of the conjugated system leads to a significant change in the dye's absorption characteristics. As the amount of conjugation in the chromophore system is reduced, a hypsochromic shift (a shift to shorter wavelengths) is observed in the UV-Vis spectrum ajchem-a.com. This spectral change, often accompanied by a decrease in the maximum absorption wavelength (e.g., around 600 nm for related dyes), signifies the rupture of the aromatic rings and the formation of aliphatic or smaller aromatic molecules mdpi.comajchem-a.com.

Table 2: Chromophore Cleavage Characteristics

| Characteristic | Observation | Implication | Reference |

| UV-Vis Spectrum | Hypsochromic shift and decrease in visible absorption (e.g., at 600 nm) | Reduction in conjugation, decolorization | mdpi.comajchem-a.com |

| Degradation Pathway | Cleavage via photocatalytic reduction or oxidation; often competes with N-de-ethylation | Multiple routes to chromophore destruction | researchgate.netajchem-a.com |

| Intermediates | Smaller aromatic compounds, aliphatic molecules; evidence of carbon-centered radicals | Breakdown into less complex structures | mdpi.comresearchgate.net |

Advanced Analytical and Sensing Applications of Ethyl Violet Cation

Spectrophotometric Methods for Detection

Spectrophotometry utilizes the interaction of light with matter to measure the concentration of a chemical species. The distinct spectral characteristics of the ethyl violet cation are exploited in several advanced spectrophotometric methods.

Resonance Rayleigh Scattering (RRS) Techniques

Resonance Rayleigh Scattering is a highly sensitive technique that has been successfully employed for the analysis of macromolecules and trace substances. sciengine.com The method is based on the significant enhancement of Rayleigh scattering intensity when the scattering wavelength is near the absorption band of a molecule or a molecular aggregate. rsc.org The formation of ion-association complexes between the this compound and various anionic target analytes leads to a remarkable increase in RRS intensity, enabling their sensitive determination.

When ethyl violet (EV) interacts with target molecules like emodin (B1671224) (EMO), hyaluronic acid (HA), or anionic surfactants, it forms larger ion-association complexes. rsc.orgnih.govresearchgate.net This aggregation increases the molecular weight and volume, which is a key factor in RRS enhancement. rsc.org The enhanced scattering effect allows for the development of simple, rapid, and highly sensitive analytical methods. sciengine.com For instance, in a near-neutral medium, EV reacts with hyaluronic acid to form a complex, resulting in a significant enhancement of RRS intensity at a maximum wavelength of 326 nm. nih.gov The intensity is directly proportional to the concentration of HA, with a detection limit of 9.6 x 10⁻² µg/mL. nih.gov Similarly, the interaction with emodin in a pH 7.0 buffer medium forms a 1:1 ion-association complex, causing a notable enhancement of the RRS signal at 340 nm. rsc.org

| Analyte | Medium/pH | Maximum RRS Wavelength (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Hyaluronic Acid (HA) | Near weak acid to neutral | 326 | 9.6 x 10⁻² µg/mL | nih.gov |

| Emodin (EMO) | pH 7.0 Britton-Robinson buffer | 340 | Not Specified | rsc.org |

| Anionic Surfactants (e.g., SDBS) | Weak acid media | 330 and 508 | 1.1 µg/L | researchgate.net |

| Furosemide (FUR)-Pd(II) Chelate | pH 4.5–7.0 Britton-Robinson buffer | 324 | 0.3–4.9 ng/mL | sciengine.com |

UV-Visible Absorption Spectroscopy for Quantitative Analysis

UV-Visible absorption spectroscopy is a widely used quantitative analytical technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. upi.eduresearchgate.netslideshare.net The this compound has a characteristic absorption spectrum in the visible range, which can be modulated by its interaction with other substances or changes in its environment, forming the basis for quantitative analysis. researchgate.net The peak absorbance for ethyl violet is noted at wavelengths around 590-612 nm. rsc.orgrsc.orggoogle.com

This technique has been applied for the quantitative determination of various analytes. One method involves the formation of an ion-association complex between the target analyte and the this compound, which is then extracted into an organic solvent. rsc.org The absorbance of the extract is measured to determine the analyte's concentration. For example, a method for determining copper involves its reduction to copper(I), formation of a dichlorocuprate(I) complex, and subsequent extraction into toluene (B28343) as an ion associate with ethyl violet. rsc.org The absorbance of the toluene solution at 612 nm is proportional to the copper concentration, with an apparent molar absorptivity of 9.65 × 10⁴ L mol⁻¹ cm⁻¹. rsc.org

Another approach is based on the fading reaction of the this compound. When it reacts with certain analytes, such as emodin, the maximum absorption at 590 nm decreases, and the change in absorbance is proportional to the analyte's concentration. rsc.org Furthermore, quantitative spectrophotometric analysis has been used to study the photodeactivation of ethyl violet when exposed to fluorescent light, demonstrating a dose-response relationship between light exposure and the decrease in dye concentration. nih.gov

| Application | Principle | Wavelength (nm) | Key Finding | Reference |

|---|---|---|---|---|

| Determination of Copper | Ion-association complex extraction | 612 | Molar absorptivity of 9.65 × 10⁴ L mol⁻¹ cm⁻¹ | rsc.org |

| Determination of Anionic Surfactants | Ion-association complex formation | ~596 | Enables sensitive detection in water samples | google.com |

| Determination of Emodin | Fading reaction of ethyl violet | 590 | Decrease in absorbance is proportional to emodin concentration | rsc.org |

| Study of Photodegradation | Monitoring decrease in concentration | Not Specified | After 24h of light exposure, functional ethyl violet was 16% of baseline | nih.gov |

Evanescent Wave Fiber Optic Sensing

Evanescent wave fiber optic sensing is a technique that utilizes the evanescent field generated during total internal reflection of light within an optical fiber. mdpi.comrsc.org This field extends a short distance into the surrounding medium, allowing it to interact with and detect molecules adsorbed or located very close to the fiber's surface. mdpi.comcore.ac.uk This method offers advantages such as high sensitivity, potential for remote sensing, and the ability to discriminate between surface and bulk effects. core.ac.uk

The this compound is used in this technique to develop sensors for anionic species. A sensor for anionic surfactants, for instance, can detect dodecyl sulfate (B86663) at the mg/L level by using the this compound, which strongly adsorbs to the fiber core. researchgate.net The principle involves concentrating the target analyte on the fiber surface as an ion associate with the this compound. mdpi.com The absorbance of this ion associate is then measured via the attenuation of the evanescent wave. This approach combines the principles of ion association extraction with evanescent-wave fiber optics to achieve high sensitivity and selectivity. mdpi.com The development of such sensors involves coating a declad portion of an optical fiber with the sensing chemistry, enabling the evanescent wave to excite and be absorbed by the analyte complex on the surface. core.ac.uknih.gov

Electrochemical Sensing Platforms

Electrochemical methods offer a powerful alternative for the detection of the this compound, providing high sensitivity, simplicity, and rapid analysis times. nih.govnih.gov These techniques measure changes in electrical properties, such as current or potential, resulting from redox reactions of the analyte.

Square Wave Anodic Stripping Voltammetry (SWASV) for Detection

Square Wave Anodic Stripping Voltammetry (SWASV) is a highly sensitive electrochemical technique for trace analysis. nih.govmdpi.com The method typically involves two steps: a preconcentration or deposition step where the analyte is accumulated onto the working electrode surface at a fixed potential, followed by a stripping step where the potential is scanned, and the accumulated analyte is oxidized (anodic stripping), generating a current peak proportional to its concentration. core.ac.ukcmu.ac.th

A simple and sensitive electrochemical method for the determination of ethyl violet (EV) in aqueous systems has been developed using SWASV. nih.govacs.org In this method, EV exhibits a well-defined oxidation peak at approximately +0.86 V on a modified glassy carbon electrode. nih.govnih.govresearchgate.net The use of the square wave voltammetry (SWV) waveform provides high resolution and fast detection. nih.gov The influence of various experimental parameters, including pH, deposition potential, and accumulation time, is optimized to achieve the highest sensitivity. nih.govresearcher.life Under optimal conditions, this method demonstrates a very low limit of detection, highlighting its high sensitivity for EV. researchgate.netresearcher.life

Modified Electrodes (e.g., COOH-fCNTs/GCE) for Enhanced Sensitivity

The performance of electrochemical sensors can be significantly enhanced by modifying the surface of the working electrode. science.govmdpi.com Modifiers can increase the electrode's surface area, improve catalytic activity, and enhance the rate of electron transfer, leading to greater sensitivity and selectivity. mdpi.comresearchgate.net

For the detection of ethyl violet, a glassy carbon electrode (GCE) modified with acidic-functionalized carbon nanotubes (COOH-fCNTs) has proven to be highly effective. nih.govnih.govresearchgate.net The improved performance of the COOH-fCNTs/GCE is attributed to the high surface area and superior catalytic activity of the carbon nanotubes. nih.govacs.org This modification leads to a substantial enhancement in the oxidation peak current of ethyl violet compared to a bare GCE or a GCE modified with non-functionalized CNTs. nih.govacs.org Electrochemical impedance spectroscopy studies confirm that the COOH-fCNTs/GCE has a smaller charge transfer resistance (Rct), indicating more efficient charge transport between the analyte and the electrode surface. researchgate.net This enhanced electrical property is crucial for the high sensitivity achieved, with a reported detection limit of 0.36 nM for ethyl violet. nih.govresearchgate.netresearcher.life

| Electrode Type | Oxidation Potential (V) | Peak Current (Ip) (µA) |

|---|---|---|

| Bare GCE | 0.87 | 12.12 |

| CNTs/GCE | Not Specified | 25.06 |

| HOOC-fCNTs/GCE | Not Specified | 31.40 |

Detection of Anionic Surfactants and Environmental Contaminants

The cationic nature of Ethyl Violet makes it a valuable reagent for the detection of anionic species, particularly surfactants and other environmental pollutants like per- and polyfluoroalkyl substances (PFAS). The primary mechanisms involve colorimetric complexation and ion-pair formation, which enable simple and rapid analytical methods.

The this compound can electrostatically interact with anionic surfactants to form a distinctively colored ion-pair complex. torvergata.it This phenomenon is the basis for several colorimetric detection methods. When an aqueous sample containing anionic surfactants such as PFOA or PFOS is mixed with the Ethyl Violet dye, the positively charged EV cation and the negatively charged head of the surfactant molecule associate to form a neutral ion-pair. torvergata.itnih.gov

This newly formed complex has its hydrophilic terminals blocked, rendering it a more hydrophobic unit that is immiscible in the aqueous phase. torvergata.it The intensity of the color produced by the complex is proportional to the concentration of the anionic surfactant, allowing for quantification. scirp.org This principle has been commercialized in portable test kits, which use Ethyl Violet as a safer alternative to other dyes like methylene (B1212753) blue and less harmful solvents like ethyl acetate (B1210297) instead of chloroform. nih.gov While these tests are effective, they are generally not specific to PFAS and will react with any anionic surfactant present in the sample. nih.gov Therefore, a pre-treatment or separation step, such as solid-phase extraction (SPE), is often required to improve selectivity for specific contaminants like PFAS. nih.gov

The fundamental principle behind the detection of anionic surfactants with the this compound is ion-pair formation. The cationic dye and the anionic surfactant form an electrically neutral, hydrophobic associate in the aqueous sample. torvergata.itscirp.org This ion-pair is then extracted into a small volume of an immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone (MIBK). nih.govmdpi.com

This liquid-liquid extraction step serves two main purposes: it concentrates the analyte from a larger sample volume into a smaller solvent volume, and it separates the analyte from interfering water-soluble species. After vigorous shaking and phase separation, the organic layer containing the colored Ethyl Violet-surfactant complex is isolated. torvergata.itscirp.org The concentration is then determined by measuring the absorbance of the organic phase using spectrophotometry. scirp.orgscirp.org

This ion-pair extraction technique has been successfully applied to detect various anionic surfactants, including PFAS, in water samples. nih.gov By incorporating a solid-phase extraction (SPE) preconcentration step, the limit of detection for PFOA and PFOS can be lowered significantly, reaching levels as low as 0.5 parts per billion (ppb). torvergata.itnih.gov

Table 2: Detection Limits for Anionic Surfactants using this compound

| Analyte | Method | Key Principle | Solvent | Limit of Detection (LOD) | Source(s) |

| Anionic Surfactants (general) | Colorimetric Assay | Ion-Pair Formation | Ethyl Acetate | Not Specified | nih.gov |

| PFOA/PFOS | Colorimetric Test Kit | Ion-Pair Formation | Ethyl Acetate | 10 ppb | torvergata.itnih.gov |

| PFOA/PFOS | Colorimetric Test Kit with SPE | Ion-Pair Formation & Extraction | Ethyl Acetate | 0.5 ppb | torvergata.itnih.gov |

Colorimetric Complexation with Anionic Surfactants (e.g., PFAS)

Bioanalytical Applications (Focusing on chemical interaction and detection methodology)

The strong positive charge and chromophoric properties of the this compound make it suitable for various bioanalytical applications, particularly for the detection of large, negatively charged biomolecules through non-covalent interactions.

The this compound, like other cationic dyes such as Crystal Violet and Acridine Orange, can interact with nucleic acids (DNA and RNA). thermofisher.commdpi.comresearchgate.net This interaction is primarily driven by strong electrostatic attraction between the positively charged dye cation and the negatively charged phosphate (B84403) backbone of the nucleic acid. mdpi.comresearchgate.net

In addition to electrostatic binding, some cationic dyes can bind to nucleic acids via intercalation, where the planar aromatic structure of the dye inserts itself between the base pairs of the DNA double helix. thermofisher.commdpi.com This binding alters the photophysical properties of the dye, often resulting in changes in its absorption or fluorescence spectrum, which can be harnessed for analytical purposes. For instance, the binding of Crystal Violet to yeast RNA causes a significant decrease in its maximum absorption peak, a change that is proportional to the concentration of the RNA. researchgate.net

These interactions form the basis for several detection methodologies. Ethyl Violet can be used as a non-toxic, visible stain for nucleic acids in gel electrophoresis, providing an alternative to mutagenic fluorescent dyes like ethidium (B1194527) bromide. nih.gov The quantification of DNA or RNA in a sample can be achieved by measuring the spectral changes of the this compound upon binding to the nucleic acid. researchgate.net

The this compound readily binds to polyanions, which are polymers with multiple negative charges. Heparin, a highly sulfated glycosaminoglycan, is a prominent biological polyanion. The interaction between cationic dyes and anionic polyelectrolytes like heparin is strong and primarily electrostatic. mdpi.com

When a cationic dye like Ethyl Violet binds to the anionic sites along the heparin polymer chain, the dye molecules are forced into close proximity, leading to stacking and the formation of dye aggregates on the surface of the polyanion. mdpi.com This aggregation induces a "metachromatic effect," which is a characteristic shift in the dye's absorption spectrum, typically a blue shift to a shorter wavelength. mdpi.com The magnitude of this spectral shift is related to the strength of the interaction and the concentration of the polyanion. mdpi.com

This binding reaction can be exploited for the quantitative analysis of heparin. Assays can be designed where the change in the absorbance or color of the Ethyl Violet solution upon the addition of a heparin-containing sample is measured. acs.org The ability of fusion peptides to bind heparin, for example, has been assessed using assays involving Crystal Violet, a structurally similar dye, indicating the utility of this class of compounds in studying interactions with polyanions. researchgate.net

Advanced Spectroscopic and Computational Investigations

UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful tool for examining the electronic transitions within the Ethyl Violet cation. The position, intensity, and shape of the absorption bands in its spectrum are highly sensitive to its molecular structure and environment.

The absorption spectrum of the this compound is characterized by shifts in its absorption maxima, which are indicative of changes in its electronic structure. These shifts are categorized as either bathochromic (red shift) to longer wavelengths or hypsochromic (blue shift) to shorter wavelengths.